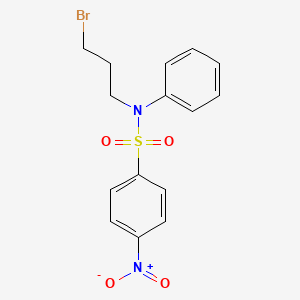
N-(3-Bromopropyl)-4-nitro-N-phenylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide is an organic compound characterized by the presence of a bromopropyl group, a nitro group, and a phenyl group attached to a benzenesulfonamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-phenyl-3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the phenyl group.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Phenolic derivatives are the primary products formed from the oxidation reactions.
科学的研究の応用
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
作用機序
The mechanism of action of N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
- N-(3-bromopropyl)phthalimide
- N-(2-bromoethyl)phthalimide
- N-(3-bromopropyl)-N’-thioether di-functionalized imidazolium bromide
Uniqueness
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide is unique due to the combination of its bromopropyl, nitro, and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry due to its versatile chemical properties .
特性
CAS番号 |
17400-18-9 |
|---|---|
分子式 |
C15H15BrN2O4S |
分子量 |
399.3 g/mol |
IUPAC名 |
N-(3-bromopropyl)-4-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O4S/c16-11-4-12-17(13-5-2-1-3-6-13)23(21,22)15-9-7-14(8-10-15)18(19)20/h1-3,5-10H,4,11-12H2 |
InChIキー |
XJYQUKYJOXSUID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCCBr)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















